molecular formula C19H14ClN3O4 B11371729 Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11371729
M. Wt: 383.8 g/mol
InChI Key: JRTXADJDWFGHJB-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a pyridazine ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-aminobenzoic acid to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) and stannous chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

IUPAC Name

methyl 4-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H14ClN3O4/c1-27-19(26)12-5-7-14(8-6-12)21-18(25)17-16(24)9-10-23(22-17)15-4-2-3-13(20)11-15/h2-11H,1H3,(H,21,25)

InChI Key

JRTXADJDWFGHJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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